2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Scientific Research Applications
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylpyridine derivatives have been used in the pharmaceutical industry, with some acting as calcitonin gene-related peptide (cgrp) receptor antagonists . CGRP receptors play a crucial role in pain transmission, particularly in migraines .
Mode of Action
Trifluoromethylpyridine derivatives are known to interact with their targets, such as cgrp receptors, to produce therapeutic effects . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
For instance, some derivatives have been used in Suzuki–Miyaura coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The unique physicochemical properties of trifluoromethylpyridine derivatives can influence their pharmacokinetic profiles .
Result of Action
Trifluoromethylpyridine derivatives have been associated with various biological activities, including fungicidal activity .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in the synthesis of such derivatives, can be influenced by air and moisture .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylpyridine with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-5-(trifluoromethyl)pyridine
- 2,3-Dimethyl-4-(trifluoromethyl)pyridine
- 2,3-Dimethyl-6-(trifluoromethyl)quinoline
Uniqueness
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines and quinolines. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves the condensation of 2,3-dimethylpyridine-6-carboxaldehyde with trifluoroacetonitrile followed by cyclization to form the imidazo[4,5-b]pyridine ring system. The trifluoromethyl group is introduced during the condensation step.", "Starting Materials": [ "2,3-dimethylpyridine-6-carboxaldehyde", "trifluoroacetonitrile", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylpyridine-6-carboxaldehyde (1.0 equiv) and trifluoroacetonitrile (1.2 equiv) in ethanol.", "Step 2: Add sodium methoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction with acetic acid and filter the resulting precipitate.", "Step 4: Wash the precipitate with water and dry under vacuum.", "Step 5: Dissolve the crude product in ethanol and add acetic acid.", "Step 6: Heat the reaction mixture to reflux for 6 hours.", "Step 7: Cool the reaction mixture and filter the resulting precipitate.", "Step 8: Wash the precipitate with water and dry under vacuum to obtain 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine." ] } | |
CAS No. |
1956356-14-1 |
Molecular Formula |
C9H8F3N3 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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